Cas no 2172079-08-0 (4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide)

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide
- EN300-1629207
- 2172079-08-0
-
- Inchi: 1S/C8H12N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2,(H2,9,11,12)
- InChI Key: CORHLAGLJZLMAF-UHFFFAOYSA-N
- SMILES: S(CC1C2=C(CCCC2)ON=1)(N)(=O)=O
Computed Properties
- Exact Mass: 216.05686342g/mol
- Monoisotopic Mass: 216.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 94.6Ų
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1629207-0.1g |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 0.1g |
$1735.0 | 2023-06-04 | ||
Enamine | EN300-1629207-0.5g |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 0.5g |
$1893.0 | 2023-06-04 | ||
Enamine | EN300-1629207-10000mg |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 10000mg |
$8480.0 | 2023-09-22 | ||
Enamine | EN300-1629207-250mg |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 250mg |
$1814.0 | 2023-09-22 | ||
Enamine | EN300-1629207-0.05g |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 0.05g |
$1657.0 | 2023-06-04 | ||
Enamine | EN300-1629207-10.0g |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 10g |
$8480.0 | 2023-06-04 | ||
Enamine | EN300-1629207-1.0g |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 1g |
$1971.0 | 2023-06-04 | ||
Enamine | EN300-1629207-0.25g |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 0.25g |
$1814.0 | 2023-06-04 | ||
Enamine | EN300-1629207-2.5g |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 2.5g |
$3865.0 | 2023-06-04 | ||
Enamine | EN300-1629207-500mg |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide |
2172079-08-0 | 500mg |
$1893.0 | 2023-09-22 |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide Related Literature
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Peng Chen Nanoscale, 2010,2, 1474-1479
Additional information on 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide
4,5,6,7-Tetrahydro-1,2-Benzoxazol-3-Ylmethanesulfonamide: A Comprehensive Overview
The compound with CAS No. 2172079-08-0, known as 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The benzoxazole core of this molecule is a bicyclic structure consisting of a benzene ring fused to an oxazole ring, which contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide as a promising candidate in the development of novel therapeutic agents. Its structure incorporates a methanesulfonamide group attached to the tetrahydrobenzoxazole moiety, which enhances its stability and bioavailability. This feature makes it particularly suitable for applications in medicinal chemistry where molecular stability is crucial for drug efficacy.
The synthesis of 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide involves a multi-step process that typically begins with the preparation of the benzoxazole precursor. Advanced synthetic techniques such as Suzuki coupling and Stille coupling have been employed to construct the tetrahydrobenzoxazole ring system efficiently. The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions under controlled conditions to ensure optimal yields and purity.
In terms of pharmacological properties, 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide has demonstrated potent inhibitory activity against various enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, recent research has shown that this compound exhibits selective inhibition of kinases involved in cell proliferation and survival pathways. This makes it a valuable tool in the design of targeted therapies for complex diseases.
The structural versatility of 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide allows for further functionalization to explore its potential in other therapeutic areas. For example, modifications to the methanesulfonamide group or the tetrahydrobenzoxazole ring can lead to derivatives with enhanced selectivity or improved pharmacokinetic profiles. Such modifications are currently being investigated in academic and industrial research settings.
From an environmental perspective, the synthesis and application of 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonamide are designed to minimize ecological impact. Green chemistry principles are increasingly being integrated into its production processes to ensure sustainability and reduce waste generation.
In conclusion,4 ,5 ,6 ,7 -tetrahydro -1 ,2 -benz ox azol -3 -yl methan sulphon amide represents a cutting-edge molecule with vast potential in drug discovery and development. Its unique chemical structure combined with advanced synthetic methodologies positions it as a key player in modern medicinal chemistry research.
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